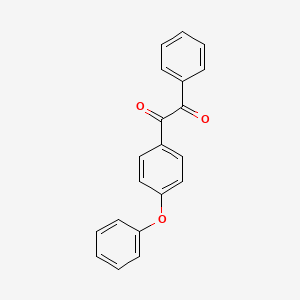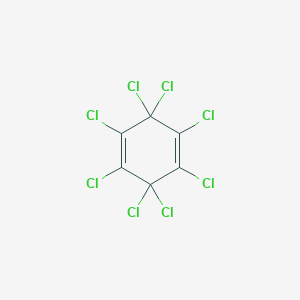
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is a highly chlorinated organic compound It is a derivative of cyclohexa-1,4-diene, where eight hydrogen atoms are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene typically involves the chlorination of cyclohexa-1,4-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of chlorinated cyclohexane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Chlorinated cyclohexane derivatives.
Reduction: Partially dechlorinated cyclohexane derivatives.
Substitution: Hydroxylated or aminated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to form strong interactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexachlorocyclohexane: A less chlorinated analogue with six chlorine atoms.
1,2,3,4,5,6-Hexachlorocyclohexa-1,4-diene: Another derivative with six chlorine atoms and a similar diene structure.
1,2,3,3,4,5,6,6-Octafluorocyclohexa-1,4-diene: A fluorinated analogue with similar structural features but different chemical properties.
Uniqueness: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61626-02-6 |
|---|---|
Molekularformel |
C6Cl8 |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
1,2,3,3,4,5,6,6-octachlorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6Cl8/c7-1-2(8)6(13,14)4(10)3(9)5(1,11)12 |
InChI-Schlüssel |
XPUWFYVGSXQXCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)


![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
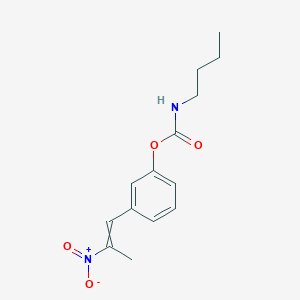
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
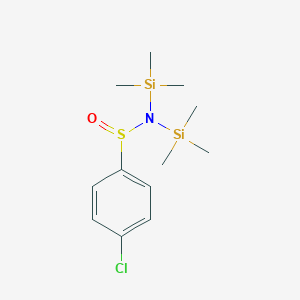

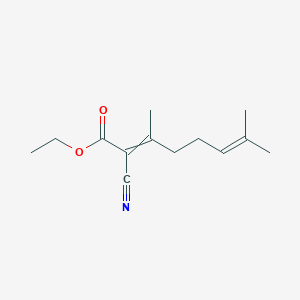
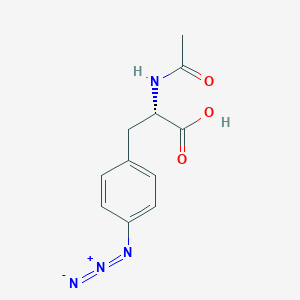
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)

